molecular formula C17H18O4S B2396659 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone CAS No. 49640-13-3

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone

Cat. No.: B2396659
CAS No.: 49640-13-3
M. Wt: 318.39
InChI Key: XOKGSCCPSULYAP-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone is an organic compound with a complex structure that includes a benzyloxy group, a methylsulfonylmethyl group, and an ethanone moiety

Preparation Methods

The synthesis of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, benzyl bromide, and methylsulfonyl chloride.

    Reaction Steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, potentially leading to therapeutic effects in diseases like cancer and infections.

Comparison with Similar Compounds

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

Compared to these compounds, this compound has a unique combination of functional groups that confer distinct chemical reactivity and potential biological activity. Its benzyloxy and methylsulfonylmethyl groups provide a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

1-[3-(methylsulfonylmethyl)-4-phenylmethoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-13(18)15-8-9-17(16(10-15)12-22(2,19)20)21-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKGSCCPSULYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 14.0 g. of 4'-hydroxy-3'-methylsulfonylmethylacetophenone, 9.3 g. of potassium carbonate, 7.8 ml. of benzyl chloride and a catalytic amount of sodium iodide in 250 ml. of acetone and 250 ml. of water is refluxed with stirring for 16 hours. The acetone is removed and the aqueous phase is extracted with chloroform, washed with water, dried and evaporated to yield an oil which is recrystallized in 2-propanol to give crystalline 4'-benzyloxy-3'methylsulfonylmethylacetophenone, m.p. 94°-97° C.
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